Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxybenzene-1,3-dicarboxylate
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Overview
Description
Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate is an organic compound with a complex structure that includes ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate typically involves multi-step organic reactions. One common method includes the esterification of 2,6-dihydroxyisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy-oxoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-diketoneisophthalate.
Reduction: Formation of diethyl 4-(2-ethoxy-2-hydroxyethyl)-2,6-dihydroxyisophthalate.
Substitution: Formation of diethyl 4-(2-substituted-2-oxoethyl)-2,6-dihydroxyisophthalate derivatives.
Scientific Research Applications
Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)-4-oxo-4H-dibenzo[b,f]pyrimido[1,2-d][1,4]thiazepine-3-carboxylate .
- 1,2,3-triazolyl-1,4-dihydropyridine hybrids .
- Schiff and Mannich bases derived from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide .
Uniqueness: Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6202-45-5 |
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Molecular Formula |
C16H20O8 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H20O8/c1-4-22-11(18)8-9-7-10(17)13(16(21)24-6-3)14(19)12(9)15(20)23-5-2/h7,17,19H,4-6,8H2,1-3H3 |
InChI Key |
GRERUFKPSNDULK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1C(=O)OCC)O)C(=O)OCC)O |
Origin of Product |
United States |
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